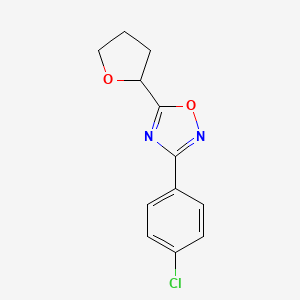![molecular formula C12H20ClNO3 B3954568 5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride](/img/structure/B3954568.png)
5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride
概要
説明
5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride is a chemical compound with a unique structure that combines a furan ring with a carboxylic acid group and a di(propan-2-yl)amino methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of furfural using oxidizing agents like potassium permanganate.
Attachment of the Di(propan-2-yl)amino Methyl Group: This step involves the reaction of the furan-2-carboxylic acid with di(propan-2-yl)amine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives, including furan-2,5-dicarboxylic acid.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Furan-2,5-dicarboxylic acid.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Various substituted furan derivatives.
科学的研究の応用
5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler analog without the di(propan-2-yl)amino methyl group.
Tetrahydrofuran derivatives: Reduced forms of furan compounds with different chemical properties.
Substituted furans: Compounds with various substituents on the furan ring.
Uniqueness
5-[[Di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride is unique due to the presence of the di(propan-2-yl)amino methyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-8(2)13(9(3)4)7-10-5-6-11(16-10)12(14)15;/h5-6,8-9H,7H2,1-4H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULQWHSMVWOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(O1)C(=O)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenoxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3954487.png)

![N-[4-(benzyloxy)phenyl]-2-methylpentanamide](/img/structure/B3954496.png)
![(7Z)-7-[(FURAN-2-YL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B3954504.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3954516.png)
![(5E)-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3954520.png)
![N-{4-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]PHENYL}-N-METHYLACETAMIDE](/img/structure/B3954522.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B3954533.png)
![ethyl 1-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]piperidine-3-carboxylate](/img/structure/B3954537.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954541.png)
![4-ethyl-3-phenyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3954556.png)


